molecular formula C13H18ClFN2O2 B14767315 Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride

Cat. No.: B14767315
M. Wt: 288.74 g/mol
InChI Key: ZKCOORKLTLUZCC-UHFFFAOYSA-N
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Description

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is a fluorinated piperidine derivative featuring a benzyl carbamate group and a hydrochloride salt. The compound’s stereochemistry at the 3S and 4S positions is critical for its physicochemical and pharmacological properties. Fluorine substitution at the 3-position enhances electronegativity and metabolic stability, while the carbamate group contributes to its role as a protective intermediate in synthetic organic chemistry, particularly in pharmaceutical applications . The hydrochloride salt form improves solubility, facilitating its use in biological assays and formulation development.

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-(3-fluoropiperidin-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H

InChI Key

ZKCOORKLTLUZCC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, typically using benzyl chloride or benzyl bromide.

    Formation of the Carbamate Moiety: The carbamate group is introduced by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or benzyl bromide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamate moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride can be contextualized against related piperidine and pyrrolidine derivatives. Key comparisons include:

Stereochemical Variants

  • Stereochemical inversion can alter binding affinity to biological targets, such as enzymes or receptors, due to changes in spatial orientation. For example, the (3S,4S) configuration may exhibit superior selectivity in kinase inhibition compared to the 4R variant .
  • Racemates often require chiral resolution for therapeutic use, increasing production complexity .

Substituent Modifications

  • Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride (CAS 676559-74-3, ): Substitution of fluorine with a methyl group at the 4-position increases lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride ():
    This pyrrolidine analog features a five-membered ring and a hydroxymethyl group. The smaller ring size reduces conformational flexibility, which could limit target engagement compared to six-membered piperidines. However, the hydroxymethyl group may improve water solubility .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Stereochemistry Key Properties
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate HCl 1034057-93-6 C13H16ClFN2O2 298.73 3-F, benzyl carbamate (3S,4S) High metabolic stability, discontinued
Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate HCl Not specified C13H16ClFN2O2 298.73 3-F, benzyl carbamate (3S,4R) Altered target selectivity vs. 3S,4S
Benzyl-(4-methylpiperidin-4-yl)carbamate HCl 676559-74-3 C14H21ClN2O2 284.78 4-CH3, benzyl carbamate N/A Increased lipophilicity, available
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate HCl Not specified C13H17ClN2O3 284.74 5-CH2OH, pyrrolidine (3R,5S) Improved solubility, smaller ring

Research Findings and Implications

  • Stereochemistry : The (3S,4S) configuration in the target compound optimizes interactions with chiral binding sites, as seen in protease inhibitors, whereas racemic or diastereomeric forms show reduced efficacy .
  • Fluorine vs. Methyl : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to methyl’s steric effects, making the 3-fluoro derivative preferable in CNS-targeting agents .
  • Ring Size : Piperidines generally offer better conformational flexibility for target binding than pyrrolidines, though pyrrolidines may excel in solubility-driven applications .

Biological Activity

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClFN2O2
  • Molecular Weight : 288.74 g/mol
  • CAS Number : 577691-96-4
  • IUPAC Name : Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate

The compound features a piperidine ring with a fluorine atom at the 3-position and a carbamate functional group, which enhances its solubility and potential interaction with biological targets.

This compound is believed to interact with various enzymes and receptors, potentially acting as an inhibitor in key signaling pathways. Compounds with similar structures have been investigated for their roles in:

  • Cancer Therapy : Inhibiting growth factor receptors and related signaling pathways.
  • Neurological Disorders : Modulating neurotransmitter systems.

Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on specific enzymes or receptors. For instance, studies have shown that compounds with piperidine structures can inhibit the activity of certain kinases involved in cancer progression.

Binding Affinity

Interaction studies have employed techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
Benzyl(cis-4-fluoropyrrolidin-3-yl)carbamateCHFNOPyrrolidine instead of piperidine; different stereochemistry
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamateCHNOHydroxymethyl substitution; larger tert-butyl group
Benzyl(3-fluoropiperidin-4-yl)carbamateCHFNOLacks stereochemical specificity at 3-position

The specific stereochemistry and fluorinated piperidine structure of this compound may confer distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant inhibition against specific cancer cell lines. The results indicated a dose-dependent response in cell viability assays.
  • Animal Models :
    • In preclinical trials using animal models, the compound showed promise in reducing tumor size in xenograft models by targeting specific growth factor receptors.

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